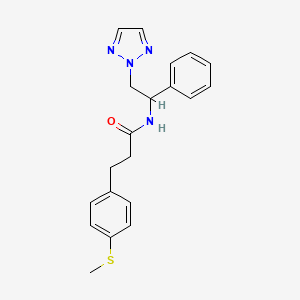

3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide

Description

Properties

IUPAC Name |

3-(4-methylsulfanylphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS/c1-26-18-10-7-16(8-11-18)9-12-20(25)23-19(15-24-21-13-14-22-24)17-5-3-2-4-6-17/h2-8,10-11,13-14,19H,9,12,15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQICENWPKFLPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide can be achieved through multi-step organic synthesis. One common approach is through the reaction of 4-(methylthio)benzaldehyde with an appropriate amine to form the corresponding Schiff base, followed by a cyclization reaction with an azide to introduce the triazole ring. The final step involves an amidation reaction to introduce the propanamide group. Reaction conditions typically include the use of organic solvents like dichloromethane, catalysts such as copper(I) iodide, and controlled temperatures.

Industrial Production Methods

Industrial-scale production of this compound often follows optimized synthetic routes to maximize yield and purity. Common methods include continuous flow processes and the use of automated reactors to ensure consistent reaction conditions. The use of green chemistry principles, such as minimizing solvent use and employing renewable catalysts, is also increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as bromine. Reaction conditions can vary widely, but often involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve desired reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation might yield sulfoxides or sulfones, while reduction could result in the formation of secondary amines or alcohols. Substitution reactions often produce halogenated derivatives or substituted triazoles.

Scientific Research Applications

The compound finds numerous applications in scientific research:

Chemistry

In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biology, it serves as a tool for studying enzyme inhibition and protein binding, owing to its triazole moiety which is known to interact with various biological targets.

Medicine

In medicine, 3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases that involve protein-protein interactions or enzyme dysfunction.

Industry

In industrial applications, this compound is explored for use in materials science, particularly in the development of new polymers and advanced materials with specific properties such as conductivity or biocompatibility.

Mechanism of Action

The mechanism by which 3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The triazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues, thereby modulating the activity of target proteins and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural features, physical properties, and synthetic yields of the target compound and its analogs:

Key Observations:

Substituent Effects :

- Hydrophobicity : The methylthio group in the target compound and analogs (e.g., compounds 2 and 5) increases lipophilicity compared to methoxy (CAS 923719-87-3) or sulfonamido groups (compound 5), which may enhance cell permeability .

- Halogenation : Dichlorophenyl (compounds 2 and 3) and fluorophenyl (compound 5) substituents improve binding affinity in medicinal compounds due to their electron-withdrawing effects .

Heterocyclic Moieties: Triazole vs. Tetrazole: The target compound’s 2H-1,2,3-triazole may act as a hydrogen bond acceptor, whereas tetrazole (CAS 483993-91-5) offers additional acidity (pKa ~4.9), influencing solubility and ionic interactions . Pyridine vs.

Synthetic Yields :

- Yields for triazole- and pyrazole-containing analogs (60–64%) suggest moderate synthetic efficiency, possibly due to challenges in heterocycle formation or amide coupling .

Physical State :

- Crystalline solids (e.g., compounds 2 and 5) indicate high purity and stability, whereas gum-like consistency (compound 7 in ) may complicate formulation .

Biological Activity

3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure incorporates a methylthio group, a triazole ring, and a propanamide moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 342.47 g/mol. The presence of the methylthio group enhances hydrophobic interactions, which can influence its binding affinity to biological targets. The triazole ring is recognized for its versatility in drug design, often serving as a scaffold for various pharmacologically active agents.

Anticancer Potential

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. The specific compound has shown promise against various cancer cell lines. For example:

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF7 | 3.79 | Cytotoxicity |

| NCI-H460 | 12.50 | Growth inhibition |

| SF-268 | 42.30 | Cytotoxic potential |

These values suggest that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to anticancer effects, compounds with similar structural features have been evaluated for antimicrobial activity. For instance, derivatives of triazole have demonstrated notable effectiveness against various bacterial and fungal strains. The following table summarizes findings from related studies:

| Compound | Microbial Target | Activity |

|---|---|---|

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid | Staphylococcus aureus | Significant inhibition |

| 1,2,3-Triazole derivatives | Escherichia coli | Moderate inhibition |

| 5-substituted phenyl-1,2,4-triazole | Candida albicans | High activity |

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.

- Disruption of Cellular Membranes : The hydrophobic nature of the methylthio group can enhance membrane permeability, leading to cell lysis.

Case Studies and Research Findings

Recent studies have explored the biological activities of triazole-containing compounds extensively. For instance:

- Bouabdallah et al. reported that triazole derivatives exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC values of 3.25 mg/mL and 17.82 mg/mL respectively .

- Xia et al. synthesized novel triazole derivatives that displayed potent antitumor activity with IC values ranging from 14.5 µM to 49.85 µM across various cancer cell lines .

Q & A

Q. What are the key synthetic routes for 3-(4-(methylthio)phenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves:

- Step 1: Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety.

- Step 2: Amide coupling between 3-(4-(methylthio)phenyl)propanoic acid and the triazole-containing amine intermediate using carbodiimide reagents (e.g., EDC/HOBt) .

- Optimization: Reaction yields depend on solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios. Purity is monitored via HPLC (>95%) and structural confirmation via H/C NMR .

Q. How can the structural features of this compound be validated using crystallographic methods?

- X-ray crystallography is employed to resolve the 3D conformation of the triazole and methylthio groups. SHELX software (e.g., SHELXL for refinement) is used to analyze bond angles, torsion angles, and intermolecular interactions .

- Key parameters: Space group determination, R-factor refinement (<5%), and hydrogen bonding networks (e.g., between the amide NH and triazole N atoms) .

Q. What preliminary assays are recommended to screen for biological activity?

- Antimicrobial screening: Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and mycobacteria (e.g., M. tuberculosis H37Rv), with MIC ranges of 0.48–1.85 µg/mL observed in structurally related compounds .

- Receptor binding: Radioligand displacement assays (e.g., neurokinin-1 receptor antagonism) using H-Substance P to measure IC values .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

- Example: If in vitro receptor binding data (IC < 10 nM) conflict with in vivo efficacy (e.g., poor bioavailability), researchers should:

- Perform ADME studies to assess solubility, metabolic stability (e.g., cytochrome P450 assays), and plasma protein binding.

- Use prodrug strategies (e.g., esterification of the amide group) to enhance permeability .

- Validate target engagement via PET imaging with radiolabeled analogs .

Q. What computational methods are suitable for predicting off-target effects of this compound?

- Molecular docking: Screen against Pharmaprojects or ChEMBL databases to identify potential off-target kinases or GPCRs.

- Machine learning models: Use QSAR (Quantitative Structure-Activity Relationship) to predict toxicity profiles (e.g., hERG channel inhibition) .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to assess reactivity of the methylthio group and triazole ring .

Q. How can the compound’s oxidative stability be improved for long-term storage?

- Degradation pathways: The methylthio (-SMe) group is prone to oxidation, forming sulfoxide/sulfone derivatives.

- Mitigation strategies:

Q. What strategies are effective for scaling up synthesis without compromising yield?

- Flow chemistry: Continuous synthesis of the triazole intermediate to reduce reaction time and improve reproducibility.

- Catalyst optimization: Replace Cu(I) catalysts with heterogeneous alternatives (e.g., Cu nanoparticles on silica) to minimize metal leaching .

- Process Analytical Technology (PAT): Use inline FTIR to monitor reaction progress and automate quenching .

Methodological Notes

- Contradictory data resolution: Always cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity if radioligand assays are inconsistent).

- Synthetic troubleshooting: If amide coupling fails, switch to uranium-based coupling reagents (e.g., HATU) or pre-activate the carboxylic acid as a pentafluorophenyl ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.